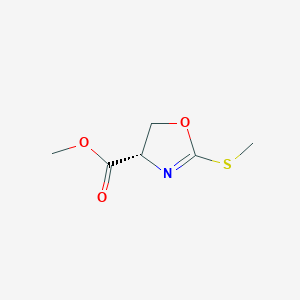![molecular formula C19H31NO7 B13342634 rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B13342634.png)
rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid: is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for the attachment of various labels and tags, facilitating the investigation of biological processes.
Medicine: In medicine, this compound has potential applications as a drug candidate or a drug delivery vehicle. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility and reactivity make it valuable for various industrial applications.
作用機序
The mechanism of action of rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Uniqueness: The uniqueness of rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles compared to similar compounds.
特性
分子式 |
C19H31NO7 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[[(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C19H31NO7/c21-18(22)3-5-24-7-9-26-11-12-27-10-8-25-6-4-20-19(23)17-14-15-1-2-16(17)13-15/h1-2,15-17H,3-14H2,(H,20,23)(H,21,22)/t15-,16+,17+/m1/s1 |
InChIキー |
VONWCHZVTVBNSL-IKGGRYGDSA-N |
異性体SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O |
正規SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-N-(3-methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B13342554.png)
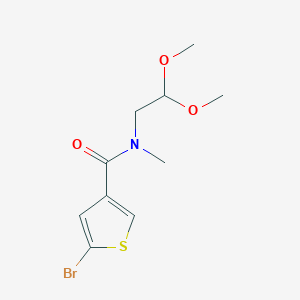

![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
![5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
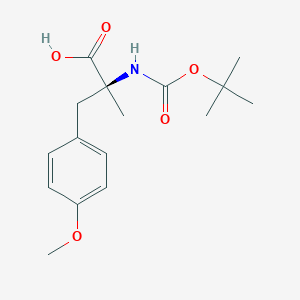
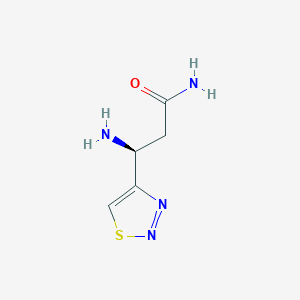
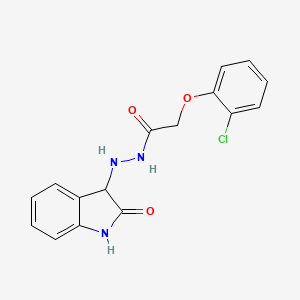
![3-[[(5-Carboxypentyl)amino]carbonyl]-3-hydroxypentanedioic Acid](/img/structure/B13342596.png)
![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
![5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid](/img/structure/B13342621.png)
